![molecular formula C24H23NO3 B3833015 ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate](/img/structure/B3833015.png)
ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate
Overview
Description
Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate, also known as EDBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. EDBO belongs to the family of β-diketones, which are known for their unique chemical properties and versatile applications.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins that are involved in the pathogenesis of various diseases. For example, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, which makes it suitable for a variety of applications. However, one limitation of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate. Another area of research is the investigation of the potential applications of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate in materials science, such as the synthesis of new MOFs with unique properties.
In the field of medicinal chemistry, future research could focus on the optimization of the structure of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate to improve its activity and selectivity against specific targets. Additionally, studies could be conducted to investigate the potential of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate as a drug delivery system for targeted therapy.
In conclusion, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields of research. Its unique chemical properties and versatile applications make it a promising candidate for further investigation.
Scientific Research Applications
Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In materials science, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
properties
IUPAC Name |
ethyl 2-benzyl-3-oxo-3-(N-phenylanilino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-2-28-24(27)22(18-19-12-6-3-7-13-19)23(26)25(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22H,2,18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTRFNZSTRTXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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